

Thermodynamic Properties of 1-Cyclopropylbutan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Cyclopropylbutan-1-one

Cat. No.: B1266937

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key thermodynamic properties of **1-Cyclopropylbutan-1-one**. While experimental data for this specific compound is not readily available in public literature, this document outlines the standard methodologies for its determination. This guide serves as a foundational resource for researchers, enabling them to either undertake the experimental determination of these properties or to utilize computational estimations in their work. The document details the necessary experimental protocols for establishing a thorough thermodynamic profile of **1-Cyclopropylbutan-1-one**, which is crucial for its application in chemical synthesis, reaction modeling, and pharmaceutical development.

Introduction

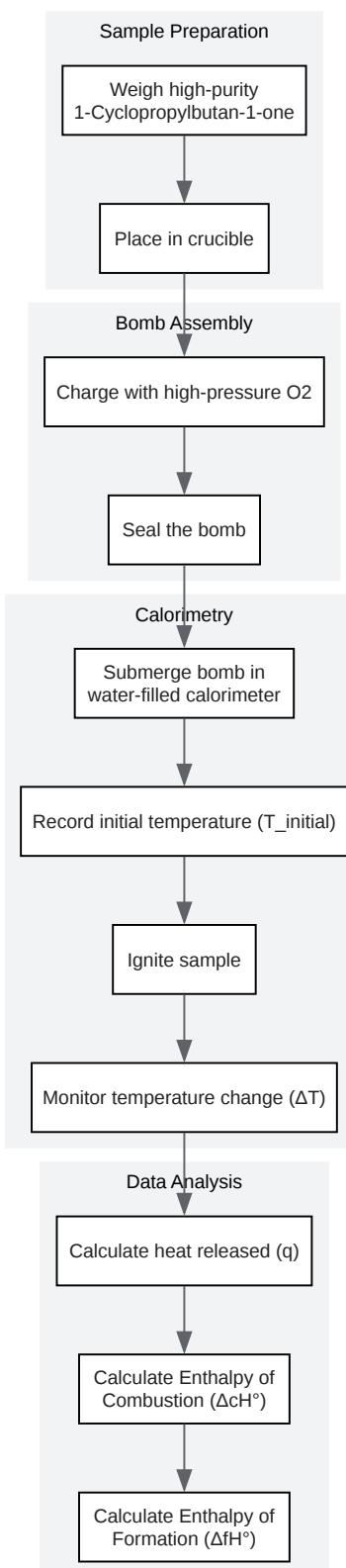
1-Cyclopropylbutan-1-one, a ketone with a cyclopropyl moiety, presents an interesting subject for thermodynamic study due to the strained nature of the three-membered ring, which can influence its energetic properties and reactivity. A thorough understanding of its thermodynamic parameters, such as enthalpy of formation, heat capacity, and vapor pressure, is fundamental for process design, safety analysis, and computational modeling in various scientific and industrial applications. This guide provides a summary of currently available computed data and details the established experimental procedures for the precise measurement of these essential properties.

Computed Physicochemical and Thermodynamic Properties

In the absence of experimentally determined thermodynamic data, computational methods provide valuable estimates. The following table summarizes the computed properties for **1-Cyclopropylbutan-1-one**, primarily sourced from PubChem.[\[1\]](#) These values serve as a useful baseline for further experimental investigation and for preliminary modeling studies.

Property	Value	Unit	Source
Molecular Formula	C7H12O	-	PubChem [1]
Molecular Weight	112.17	g/mol	PubChem [1]
XLogP3-AA (Octanol-water partition coefficient)	1.2	-	PubChem [1]
Hydrogen Bond Donor Count	0	-	PubChem [1]
Hydrogen Bond Acceptor Count	1	-	PubChem [1]
Rotatable Bond Count	3	-	PubChem [1]
Exact Mass	112.088815002	Da	PubChem [1]
Monoisotopic Mass	112.088815002	Da	PubChem [1]
Topological Polar Surface Area	17.1	Å ²	PubChem [1]
Heavy Atom Count	8	-	PubChem [1]
Complexity	92.6	-	PubChem [1]

Experimental Protocols for Thermodynamic Property Determination

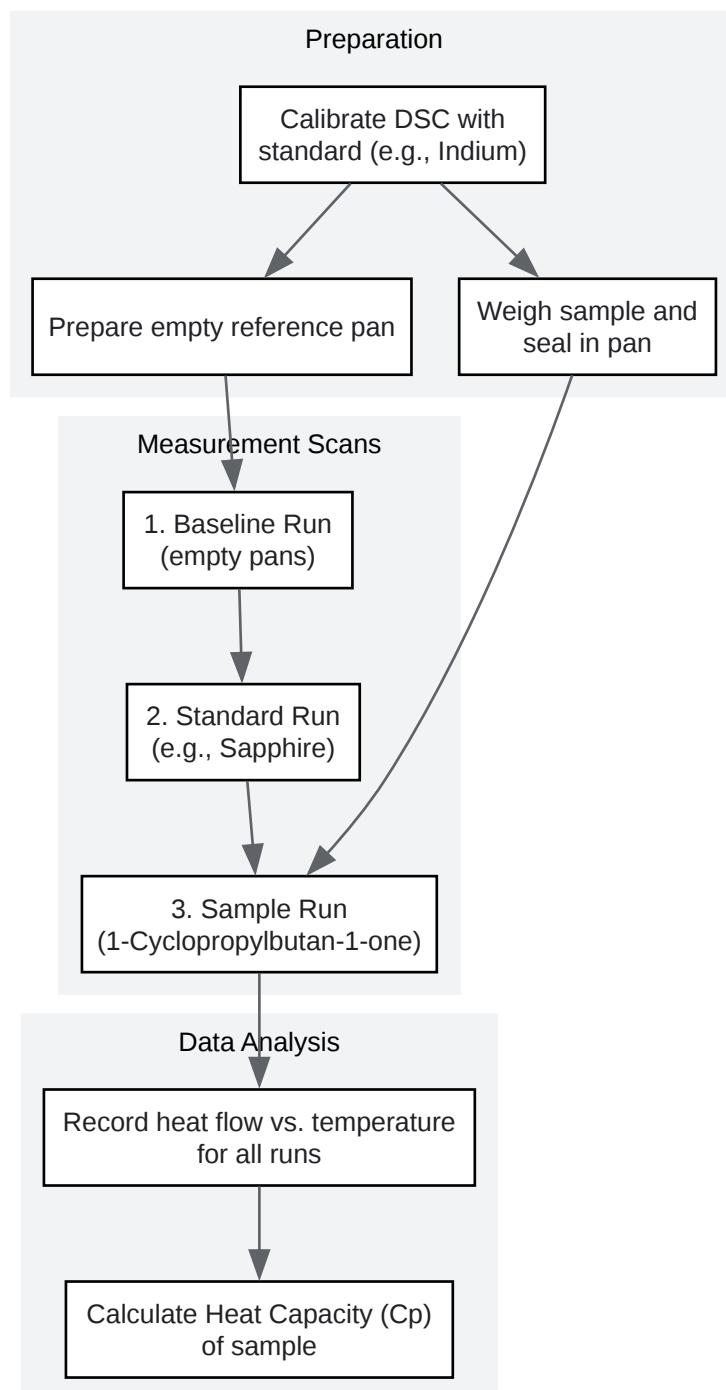

To obtain accurate thermodynamic data for **1-Cyclopropylbutan-1-one**, established experimental techniques must be employed. The following sections detail the standard methodologies for determining enthalpy of combustion, heat capacity, and vapor pressure.

Enthalpy of Combustion and Formation via Combustion Calorimetry

The standard enthalpy of combustion (ΔcH°) is a crucial property for deriving the standard enthalpy of formation (ΔfH°). This is typically determined using a bomb calorimeter.

Experimental Protocol:

- **Sample Preparation:** A precisely weighed sample of high-purity **1-Cyclopropylbutan-1-one** is placed in a crucible within a high-pressure vessel, the "bomb."
- **Bomb Assembly:** The bomb is charged with a known excess of pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in an insulated container (calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited electrically. The combustion reaction releases heat, which is transferred to the surrounding water and the calorimeter, causing a temperature rise. The temperature is monitored until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of **1-Cyclopropylbutan-1-one** is calculated from the observed temperature change and the heat capacity of the calorimeter.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).


[Click to download full resolution via product page](#)**Workflow for Determining Enthalpy of Combustion and Formation.**

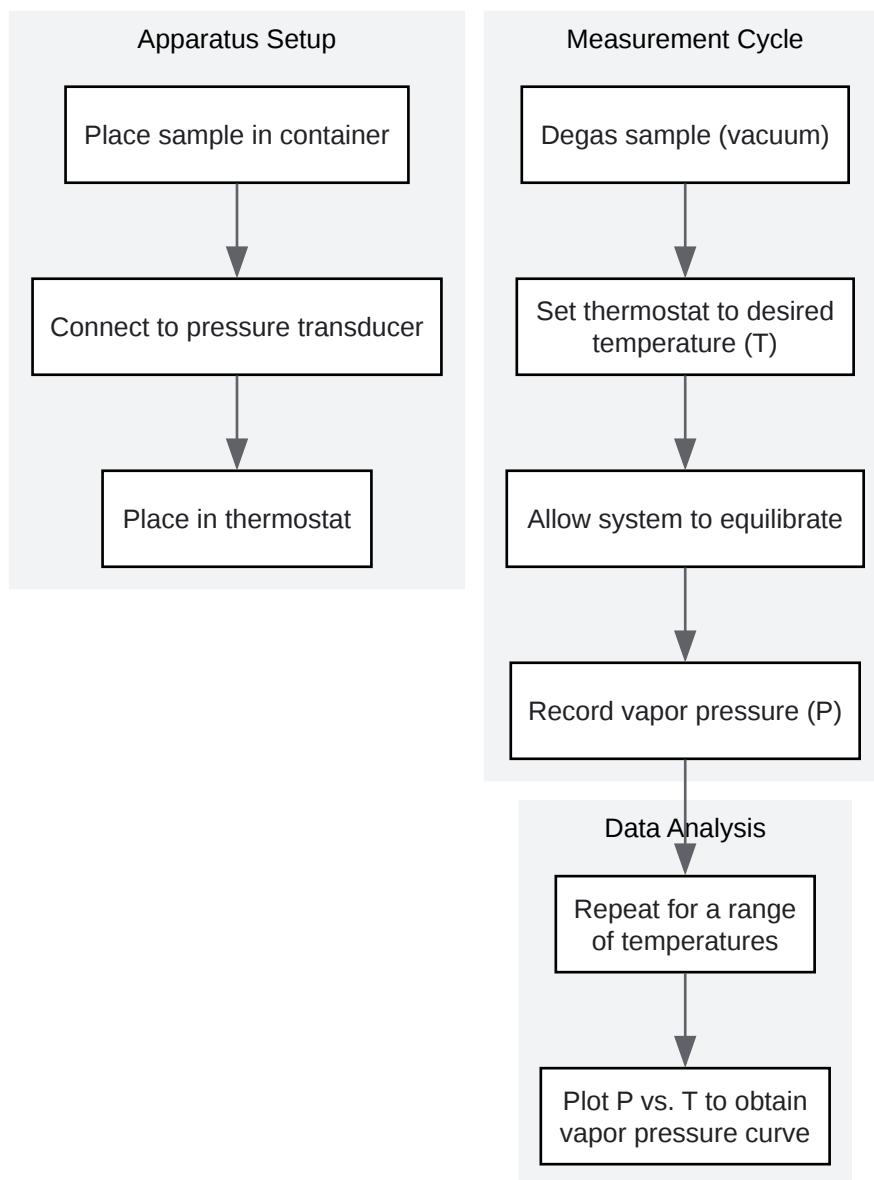
Heat Capacity Determination using Differential Scanning Calorimetry (DSC)

The heat capacity (C_p) of a substance, which is the amount of heat required to raise its temperature by one degree, can be accurately measured using Differential Scanning Calorimetry (DSC).^{[2][3][4][5][6]}

Experimental Protocol:

- Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).
- Sample Preparation: A small, accurately weighed sample of **1-Cyclopropylbutan-1-one** is hermetically sealed in a sample pan (typically aluminum). An identical empty pan is used as a reference.
- Measurement Procedure: The sample and reference pans are placed in the DSC cell. The measurement involves a three-step process:
 - Baseline Run: An initial scan is performed with both the sample and reference pans empty to determine the baseline heat flow.
 - Standard Run: A scan is performed with a standard material of known heat capacity (e.g., sapphire) in the sample pan.
 - Sample Run: The standard is replaced with the sample pan containing **1-Cyclopropylbutan-1-one**, and the scan is repeated under the same conditions (temperature range and heating rate).
- Data Analysis: The heat flow difference between the sample and the reference is measured as a function of temperature. The heat capacity of the sample is then calculated by comparing its heat flow curve to that of the sapphire standard and the baseline.

[Click to download full resolution via product page](#)


Workflow for Heat Capacity Determination using DSC.

Vapor Pressure Determination

The vapor pressure of a liquid is a critical property for understanding its volatility and for phase-equilibrium calculations. Several methods can be employed for its measurement.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Static Method Protocol:

- Apparatus: A static apparatus consists of a sample container connected to a pressure transducer, all enclosed within a thermostatically controlled environment.
- Sample Degassing: A sample of **1-Cyclopropylbutan-1-one** is placed in the container. The system is then evacuated to remove any dissolved gases.
- Equilibration: The temperature of the thermostat is set to the desired value. The system is allowed to reach thermal and phase equilibrium, at which point the pressure measured by the transducer is the vapor pressure of the substance at that temperature.
- Data Collection: Vapor pressure measurements are taken at a series of different temperatures to establish the vapor pressure curve.

[Click to download full resolution via product page](#)

Workflow for Vapor Pressure Determination (Static Method).

Conclusion

While experimental thermodynamic data for **1-Cyclopropylbutan-1-one** are not currently available in the public domain, this guide provides the necessary framework for their determination. The presented experimental protocols for combustion calorimetry, differential scanning calorimetry, and vapor pressure measurement represent standard and reliable methods for obtaining high-quality data. Such data are indispensable for the accurate modeling

of chemical processes, for ensuring safety in handling and storage, and for advancing the use of **1-Cyclopropylbutan-1-one** in research and development, particularly in the pharmaceutical and chemical industries. The provided computed properties can serve as a valuable interim resource.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Cyclopropylbutan-1-one | C7H12O | CID 263639 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. mse.ucr.edu [mse.ucr.edu]
- 3. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 7. Measurement Of Vapor Pressure [themasterchemistry.com]
- 8. calnesis.com [calnesis.com]
- 9. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 10. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]
- 11. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Thermodynamic Properties of 1-Cyclopropylbutan-1-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266937#thermodynamic-properties-of-1-cyclopropylbutan-1-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com